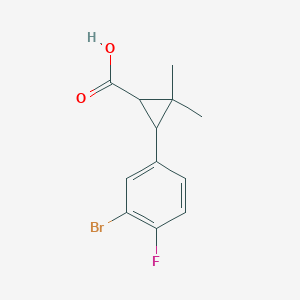

3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid

Beschreibung

3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid is a halogenated cyclopropane derivative characterized by a bromo and fluoro substituent on the phenyl ring at positions 3 and 4, respectively. The cyclopropane core is substituted with two methyl groups at the 2-position, conferring steric rigidity. This structure is analogous to pyrethroid metabolites and synthetic intermediates used in agrochemicals, where halogen substituents modulate biological activity and environmental stability .

Eigenschaften

Molekularformel |

C12H12BrFO2 |

|---|---|

Molekulargewicht |

287.12 g/mol |

IUPAC-Name |

3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C12H12BrFO2/c1-12(2)9(10(12)11(15)16)6-3-4-8(14)7(13)5-6/h3-5,9-10H,1-2H3,(H,15,16) |

InChI-Schlüssel |

WQWRRAPVSXKJAG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C(C1C(=O)O)C2=CC(=C(C=C2)F)Br)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of 3-Bromo-4-fluorobenzyl Intermediates

According to patent EP0059365A2, 3-bromo-4-fluorobenzyl compounds can be prepared by ether cleavage of 4-fluoro-3-phenoxy-benzyl ethers using aqueous hydrobromic acid and acetic acid under reflux conditions for several hours. The process is typically carried out at normal pressure with reaction temperatures ranging from 100 to 200 °C, preferably 140 to 180 °C. Isoquinoline is used as a diluent to facilitate the reaction. After reaction completion, the mixture is cooled, diluted with a water-miscible solvent such as cyclohexane, filtered, washed with hydrochloric acid and water, dried, and purified by vacuum distillation to obtain the desired benzyl bromide intermediate.

Halogenating agents such as thionyl chloride, phosphorus trichloride, phosphorus pentachloride, phosphorus tribromide, and dibromo-triphenylphosphorane are used in related transformations at temperatures between -10 and 100 °C, preferably 0 to 50 °C.

Reduction to 3-Bromo-4-fluorobenzyl Alcohol

The benzyl bromide intermediates can be reduced to the corresponding benzyl alcohol using hydride complexes such as lithium tetrahydridoaluminate (lithium alanate) or sodium tetrahydridoborate (sodium borohydride), with sodium borohydride being preferred. The reduction is carried out in alcohol solvents like methanol, ethanol, or isopropanol (isopropanol preferred) at 0 to 50 °C, typically 10 to 40 °C, under atmospheric pressure. The benzoyl fluoride is added dropwise to the hydride solution, stirred until completion, then diluted with ice water, acidified, extracted with a water-immiscible solvent (e.g., methylene chloride), dried, filtered, and distilled to isolate the alcohol.

Alternative Routes and Improvements

Patent CN102060694A discloses a method for preparing (±)-2,2-dimethyl-3-chloroethynyl cyclopropanecarboxylic acid using (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid as a starting material. The process includes refluxing with a lower aliphatic alcohol and a deacidification agent, followed by vacuum filtration, solvent removal by rotary evaporation, acid adjustment, cooling, drying, and recrystallization. This method is noted for its high yield and low cost, and although it targets a chloroethynyl derivative, it provides insights into cyclopropanecarboxylic acid preparation strategies that can be adapted for bromo-fluoro analogs.

Data Tables Summarizing Key Preparation Parameters

Research Discoveries and Considerations

The use of isoquinoline as a diluent in the ether cleavage step improves reaction control and purification efficiency.

Sodium borohydride is preferred over lithium alanate for the reduction step due to milder conditions and better handling.

The cyclopropanecarboxylate formation step requires low temperature addition to control reactivity and prevent side reactions.

Direct use of (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid instead of esters simplifies the process by avoiding ester hydrolysis steps, improving yield and cost efficiency.

Purification by silica gel chromatography and recrystallization are key to obtaining high purity final products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Strong oxidizing agents like potassium permanganate can be employed to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound to its corresponding alcohol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding carboxylic acids or alcohols.

Wissenschaftliche Forschungsanwendungen

3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to target proteins, potentially leading to biological effects such as anti-inflammatory and analgesic activities . The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structurally related compounds include:

Notes:

- *Molecular weight calculated based on formula C₁₂H₁₁BrF₂O₂.

- Bromo and fluoro substituents in the target compound likely enhance lipophilicity and resistance to oxidative degradation compared to chloro analogs .

Physicochemical Properties

- Solubility : Bulky halogen substituents (e.g., bromo) reduce aqueous solubility. For example, lambda-cyhalothric acid (chloro/trifluoromethyl) exhibits lower solubility than DCCA (dichloroethenyl) due to increased hydrophobicity .

- Stability : Fluorine’s electronegativity may stabilize the phenyl ring against electrophilic attack, while bromine’s size could hinder enzymatic degradation, prolonging environmental persistence .

Biologische Aktivität

3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

- Molecular Formula : CHBrF O

- Molecular Weight : 277.12 g/mol

- InChI Key : ZGJZKJXQFZKZQW-UHFFFAOYSA-N

The compound features a cyclopropane ring with a carboxylic acid functional group, which is essential for its biological activity. The presence of bromine and fluorine substituents on the phenyl ring may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to 3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid exhibit significant anticancer activity. For instance, derivatives with similar structural features have been evaluated for their ability to inhibit various kinases involved in cancer progression.

- Kinase Inhibition : A study demonstrated that compounds with bromine substitutions showed selective inhibition of Aurora A kinase, which is crucial in cell cycle regulation and tumor growth. The IC values for these compounds were reported in the range of micromolar concentrations, indicating potential for further development as anticancer agents .

- Apoptosis Induction : Compounds exhibiting similar structural motifs have been shown to induce apoptosis in cancer cell lines such as MCF-7, highlighting their potential as therapeutic agents against breast cancer .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties due to its ability to modulate pathways involved in inflammatory responses. Compounds targeting the Nrf2-Keap1 pathway have shown promise in reducing oxidative stress and inflammation, suggesting that the cyclopropane derivative could similarly affect these pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid:

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases kinase selectivity and potency |

| Fluorine | Enhances binding affinity to target proteins |

| Carboxylic Acid | Essential for biological activity and solubility |

Modifications to the phenyl ring or cyclopropane structure can significantly alter the compound's efficacy and selectivity towards specific biological targets.

Case Studies

Several case studies highlight the potential applications of this compound:

- Aurora A Kinase Inhibition : A derivative was found to inhibit Aurora A kinase effectively with an IC value of approximately 168.78 µM, leading to cell cycle arrest in the G1 phase and subsequent apoptosis in cancer cells .

- Nrf2 Activation : Compounds with similar structures have been investigated for their ability to activate Nrf2, providing a protective effect against oxidative stress-related diseases .

Q & A

Q. What are the key structural features of 3-(3-Bromo-4-fluorophenyl)-2,2-dimethyl-cyclopropanecarboxylic acid, and how do they influence its reactivity?

The compound features a cyclopropane ring substituted with two methyl groups (enhancing steric hindrance) and a bromo-fluoro-phenyl group (providing electrophilic sites for nucleophilic substitution or cross-coupling reactions). The electron-withdrawing fluorine atom increases the acidity of the carboxylic acid moiety, while bromine enhances halogen-bonding potential in biological systems. These structural attributes are critical for designing reactions targeting the phenyl ring or carboxylic acid group .

Q. What synthetic routes are commonly employed to prepare this compound?

A representative method involves:

- Step 1 : Formation of the cyclopropane core via [2+1] cycloaddition using a dimethyl-substituted olefin and a carbene precursor.

- Step 2 : Suzuki-Miyaura coupling to introduce the 3-bromo-4-fluorophenyl group to the cyclopropane ring.

- Step 3 : Hydrolysis of a nitrile or ester intermediate to yield the carboxylic acid. Reaction conditions (e.g., anhydrous THF, zinc powder as a catalyst) are critical for minimizing side reactions .

Q. How is the compound characterized for purity and structural confirmation?

- Analytical Techniques :

- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and cyclopropane geometry.

- HPLC (with UV detection at 254 nm) to assess purity (>95% typical).

- Mass Spectrometry (ESI-MS) for molecular weight verification.

- Challenges : Differentiating between regioisomers (e.g., 3-bromo vs. 4-bromo substitution) requires high-resolution NMR or X-ray crystallography .

Advanced Research Questions

Q. How can synthesis yields be optimized for large-scale production in academic settings?

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura steps .

- Solvent Optimization : Replacing THF with DMF enhances solubility of arylboronic acid intermediates.

- Temperature Control : Maintaining ≤60°C during cyclopropanation reduces ring-opening side reactions. Contradictions in yield data (e.g., 60–85% in literature) often stem from variations in zinc powder activation methods .

Q. What strategies resolve contradictions in spectral data for structural analogs?

- Case Study : Discrepancies in ¹⁹F NMR shifts between 3-bromo-4-fluoro and 4-bromo-3-fluoro isomers can be addressed computationally (DFT calculations) to correlate experimental shifts with electronic environments .

- Validation : Cross-referencing with X-ray structures of co-crystallized derivatives ensures accurate assignment .

Q. How does the compound interact with biological targets (e.g., enzymes)?

- Mechanistic Insight : The bromo-fluorophenyl group mimics tyrosine residues in enzyme active sites, enabling competitive inhibition studies.

- Experimental Design :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (Kd) to target proteins.

- Docking Simulations : Use Schrödinger Suite to predict binding poses.

Recent studies highlight its potential as a kinase inhibitor scaffold, though conflicting activity data (IC50 variability) require orthogonal assays (e.g., fluorescent ATPase assays) .

Q. What are the challenges in analyzing stability under physiological conditions?

- Degradation Pathways : The cyclopropane ring is prone to acid-catalyzed ring-opening in gastric fluid (pH 2–3).

- Mitigation Strategies :

- Prodrug Design : Esterification of the carboxylic acid improves stability.

- Buffer Screening : Phosphate buffers (pH 7.4) minimize decomposition during in vitro assays.

Stability data contradictions (e.g., t½ = 2–8 hours) arise from differences in assay matrices .

Methodological Guidance

Q. How to troubleshoot low yields in the final hydrolysis step?

- Issue : Incomplete hydrolysis of ester intermediates.

- Solutions :

- Use LiOH (aq.) instead of NaOH for faster reaction kinetics.

- Monitor progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane).

Q. What computational tools predict the compound’s physicochemical properties?

- Software :

- ADMET Predictor : Estimates logP (2.8 ± 0.3) and solubility (0.12 mg/mL in water).

- Gaussian 16 : Calculates dipole moment (4.2 D) and HOMO-LUMO gaps for reactivity analysis.

- Limitations : Predictions may deviate for cyclopropane-containing systems due to ring strain effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.